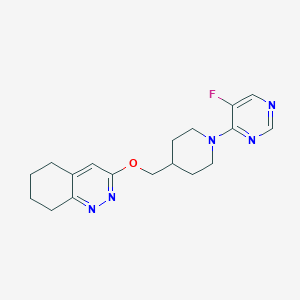

3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Description

Properties

IUPAC Name |

3-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c19-15-10-20-12-21-18(15)24-7-5-13(6-8-24)11-25-17-9-14-3-1-2-4-16(14)22-23-17/h9-10,12-13H,1-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIDOJMQKCHFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the piperidinyl ring One common approach is the reaction of 5-fluoropyrimidin-4-yl with an appropriate amine to form the piperidinyl core

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: It can serve as a building block for the synthesis of more complex molecules.

Biology: Its interactions with biological targets can be studied to understand its potential as a therapeutic agent.

Medicine: The compound may exhibit biological activity that could be explored for drug development.

Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluoropyrimidinyl group may bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

a. DMPI and CDFII (Indole Derivatives)

- DMPI : 3-{1-[(2,3-Dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.

- CDFII: 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole. Both compounds exhibit synergistic activity with carbapenems against methicillin-resistant S. aureus (MRSA). Their piperidine and aromatic substituents enhance membrane penetration and target binding, a feature shared with the target compound’s fluoropyrimidine group . mammalian targets.

b. 3-{[1-(Morpholine-4-Sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS 2319637-47-1)

- Molecular Formula : C₁₈H₂₈N₄O₄S.

- Structural Variance : The morpholine-sulfonyl group replaces the 5-fluoropyrimidinyl moiety. This modification likely reduces pyrimidine-mediated enzyme inhibition but enhances solubility due to the sulfonyl group’s polarity .

c. (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

- Similarity Score : 0.86 (vs. target compound).

- Key Variance : The ethoxy group at the pyrimidine 6-position instead of fluorine. Ethoxy substituents are associated with altered metabolic stability and receptor affinity compared to halogens .

Pharmacologically Active Pyrimidine Derivatives

a. 3-[2-[4-(6-Fluoro-1,2-Benzisoxazol-3-yl)-1-Piperidinyl]ethyl]-6,7,8,9-Tetrahydro-7-Methoxy-2-Methyl-4H-Pyrido[1,2-α]Pyrimidin-4-One

- Application : CNS disorders (implied by structural similarity to antipsychotics).

- Comparison: The benzisoxazole and pyridopyrimidinone groups confer distinct receptor-binding profiles compared to the cinnoline core, which may favor kinase inhibition over dopamine receptor modulation .

b. 3-{1-[2-(5-Amino-2-Methylphenyl)Ethyl]Piperidin-4-yl}-7-Chloro-1H-Indole

- Function : Preclinical candidate for CNS diseases.

- Structural Contrast: The indole scaffold and chloro substituent differ from the cinnoline-fluoropyrimidine system, suggesting divergent metabolic pathways and toxicity profiles .

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Antimicrobial Potential: Fluoropyrimidine-containing compounds like the target and CDFII show promise in overcoming antibiotic resistance, likely due to pyrimidine’s role in disrupting bacterial nucleotide synthesis .

- Solubility vs. Activity : The morpholine-sulfonyl analog (CAS 2319637-47-1) suggests that polar substituents improve pharmacokinetics but may trade off target affinity .

- Structural Optimization : Ethoxy or methoxy groups (e.g., in and ) provide tunable metabolic stability, guiding future derivatization of the target compound .

Biological Activity

The compound 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological profiles of this compound, supported by various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Tetrahydrocinnoline Core : This is achieved through cyclization reactions starting from appropriate precursors.

- Introduction of the Piperidine and Pyrimidine Moieties : Selective alkylation and condensation reactions are employed to introduce these functional groups.

- Formation of the Methoxy Linkage : The methoxy group is introduced via etherification reactions.

The biological activity of 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is hypothesized to involve interaction with specific enzymes or receptors within cellular pathways. The presence of the 5-fluoropyrimidine and piperidine moieties suggests potential interactions with nucleic acids or proteins, which may modulate various biological processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antimicrobial Activity | Inhibits growth of certain bacteria | |

| Enzyme Inhibition | Modulates kinase activity |

Case Studies

Several studies have explored the biological activities of this compound:

- Anticancer Studies : In vitro studies demonstrated that 3-((1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline exhibits significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Studies : Research indicated that this compound showed promising antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

- Enzyme Interaction Studies : The compound was found to inhibit specific kinases involved in cancer signaling pathways. This inhibition resulted in reduced cell migration and invasion in metastatic cancer models.

Pharmacological Profile

The pharmacological profile of this compound suggests a favorable safety margin with moderate toxicity levels observed in animal models. Further studies are necessary to elucidate its pharmacokinetics and long-term effects.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 6 hours |

| Volume of Distribution | 0.8 L/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.